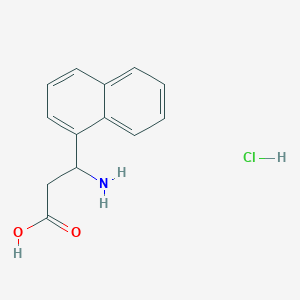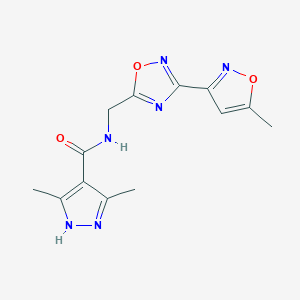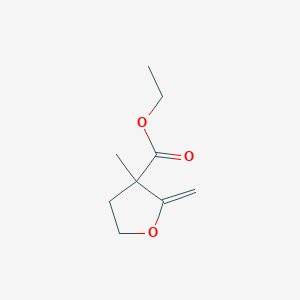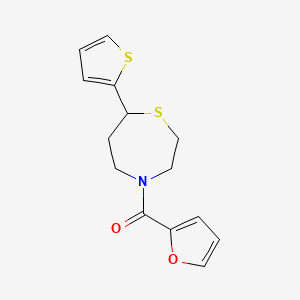![molecular formula C21H16N6O2S B2765894 2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251613-95-2](/img/structure/B2765894.png)
2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a synthetic compound with a complex molecular structure
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multi-step organic synthesis techniques. The process begins with the formation of the 1,2,4-oxadiazole ring, followed by the introduction of the phenyl and methylthio groups. The final steps involve cyclization to form the triazolo[4,3-b]pyridazinone core. Specific conditions such as the use of catalysts, solvents, and controlled temperatures are crucial to ensure the desired product yield and purity. Industrial production methods: Industrial production might involve optimization of the synthetic route to reduce costs and improve efficiency. This can include the use of flow chemistry techniques, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound can undergo various types of chemical reactions including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions: Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Solvents like dichloromethane or dimethyl sulfoxide are often used, with reactions generally performed under ambient or slightly elevated temperatures. Major products formed from these reactions: Products vary depending on the reaction but might include various derivatives with modified functional groups or additional complexity to the molecular structure, enhancing its application potential.
Scientific Research Applications
Chemistry: Biology and Medicine: The unique structure and functional groups of this compound may interact with specific biological pathways, making it a potential candidate for drug development. Research could focus on its use as an inhibitor or modulator of specific enzymes or receptors. Industry: Industrial applications might include its use in the development of novel materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which the compound exerts its effects: The compound likely exerts its effects through binding or interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. Molecular targets and pathways involved: The exact pathways and targets depend on the specific application, but research might reveal interactions with key signaling pathways or regulatory proteins within cells.
Comparison with Similar Compounds
Comparison with other similar compounds, highlighting its uniqueness: Compared to similar compounds, 2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one features a distinct combination of functional groups and ring systems. This structural uniqueness can translate to different reactivity and interaction profiles. List of similar compounds: Similar compounds include other oxadiazole derivatives, triazolopyridazines, and compounds featuring the methylthio and phenyl functional groups
Properties
IUPAC Name |
2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S/c1-30-16-9-7-15(8-10-16)20-22-19(29-25-20)13-26-21(28)27-18(24-26)12-11-17(23-27)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKAPWKVKPDNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2765812.png)
![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2765814.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2765819.png)

![7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2765821.png)
![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/new.no-structure.jpg)

![2-[2-(dimethylamino)ethoxy]-4-fluoroaniline](/img/structure/B2765826.png)
![3-{[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2765830.png)


